molecular formula C31H36Cl2N2O5S B3026778 2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)- CAS No. 1110768-00-7

2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-

Cat. No.: B3026778
CAS No.: 1110768-00-7
M. Wt: 619.6 g/mol
InChI Key: FDMQKVKNJMQEGF-ZAQQZEBGSA-N
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Description

2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-, also known as 2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-, is a useful research compound. Its molecular formula is C31H36Cl2N2O5S and its molecular weight is 619.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)- is 590.1408987 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1110768-00-7

Molecular Formula

C31H36Cl2N2O5S

Molecular Weight

619.6 g/mol

IUPAC Name

ethyl (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoate

InChI

InChI=1S/C31H36Cl2N2O5S/c1-6-8-9-10-14-40-20(4)22-12-11-13-23(28(22)38-5)27-18-41-31(34-27)35-29(36)21-16-25(32)24(26(33)17-21)15-19(3)30(37)39-7-2/h11-13,15-18,20H,6-10,14H2,1-5H3,(H,34,35,36)/b19-15+/t20-/m0/s1

InChI Key

FDMQKVKNJMQEGF-ZAQQZEBGSA-N

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)OCC)Cl

SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)OCC)Cl

Origin of Product

United States

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